Cas no 1250163-65-5 (5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole)

5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with methyl groups at the 5- and 6-positions and a thiophene moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound exhibits potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its rigid, planar framework enhances binding affinity in molecular interactions, while the thiophene group contributes to improved solubility and reactivity. The compound is synthesized via well-established condensation methods, ensuring high purity and reproducibility for research applications.
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole structure
1250163-65-5 structure
Product Name:5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
CAS No:1250163-65-5
MF:C13H12N2S
MW:228.312781333923
CID:4823794
Update Time:2025-06-14

5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
    • 5,6-dimethyl-2-thiophen-3-yl-1H-benzimidazole
    • Inchi: 1S/C13H12N2S/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15)
    • InChI Key: IJPHFQDOHXLBOR-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1=NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 258
  • XLogP3: 3.6
  • Topological Polar Surface Area: 56.9

5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A069003755-1g
5,6-Dimethyl-2-(thiophen-3-yl)-1h-benzo[d]imidazole
1250163-65-5 95%
1g
$400.00 2023-09-03
Chemenu
CM490631-1g
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
1250163-65-5 97%
1g
$308 2023-02-03

Additional information on 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole

Recent Advances in the Study of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole (CAS: 1250163-65-5)

The compound 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole (CAS: 1250163-65-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzimidazole core and thiophene substituent, exhibits promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have explored its potential as a lead compound for drug development, focusing on its molecular interactions, pharmacokinetic properties, and therapeutic efficacy.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole on a panel of protein kinases, including EGFR and VEGFR2. The researchers employed molecular docking and in vitro enzymatic assays to demonstrate its high binding affinity and selectivity. The compound's ability to disrupt kinase signaling pathways suggests its potential as a targeted therapy for cancers driven by kinase dysregulation. Notably, the study highlighted its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical for further preclinical development.

Another recent publication in Bioorganic & Medicinal Chemistry Letters explored the structural optimization of this compound to enhance its bioavailability and reduce off-target effects. By introducing subtle modifications to the thiophene and benzimidazole moieties, the research team achieved a derivative with improved metabolic stability and reduced cytotoxicity in normal cells. These findings underscore the compound's versatility as a scaffold for designing next-generation kinase inhibitors.

In addition to its anticancer potential, 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole has been investigated for its anti-inflammatory properties. A 2024 study in European Journal of Pharmacology reported its efficacy in suppressing pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. The compound's dual functionality as both an anticancer and anti-inflammatory agent positions it as a promising candidate for multifactorial diseases like rheumatoid arthritis and certain malignancies.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as solubility, formulation stability, and potential drug-drug interactions require further investigation. Ongoing research aims to address these hurdles through advanced drug delivery systems and combination therapies. The compound's unique chemical structure and biological activity profile make it a valuable subject for future studies in chemical biology and drug discovery.

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